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molecular formula C10H7Br B7761076 1-Bromonaphthalene CAS No. 27497-51-4

1-Bromonaphthalene

Cat. No. B7761076
M. Wt: 207.07 g/mol
InChI Key: DLKQHBOKULLWDQ-UHFFFAOYSA-N
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Patent
US05281640

Procedure details

4,4'-Biphenylene-bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester): in deviation from the general instructions, 200 mmol (=62.4 g) of 4,4'-dibromobiphenyl were subjected to a Grignard reaction with 600 mmol (=14.6 g) of magnesium filings in 600 ml of tetrahydrofuran under the action of ultrasound (40 kHz), and the product was then reacted with 400 mmol (=122.9 g) of phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride in 700 ml of tetrahydrofuran/heptane=1/6. The Grignard reagent obtained from 82.8 g (400 mmol) of 1-bromonaphthalene was added dropwise to the resulting suspension. The mixture was filtered and the filtrate was concentrated in vacuo to give 175 g of yellow resin having a content of 76% of the above compound 31P-NMR: δ(CDCl103.7 ppm]. Pale yellow crystals of melting point 255° C. crystallized from acetone.
[Compound]
Name
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
Quantity
122.9 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran heptane
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=CC=2)=[CH:4][CH:3]=1.[Mg].[Cl-].[Cl-].C(C1C=C(C(C)(C)C)C=CC=1OP(O)O)(C)(C)C>O1CCCC1.O1CCCC1.CCCCCCC>[Br:14][C:11]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:2][CH:3]=2)[CH:8]=[CH:13][CH:12]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
62.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Name
Quantity
14.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
Quantity
122.9 g
Type
reactant
Smiles
[Cl-].[Cl-].C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OP(O)O
Name
tetrahydrofuran heptane
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 400 mmol
AMOUNT: MASS 82.8 g
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05281640

Procedure details

4,4'-Biphenylene-bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester): in deviation from the general instructions, 200 mmol (=62.4 g) of 4,4'-dibromobiphenyl were subjected to a Grignard reaction with 600 mmol (=14.6 g) of magnesium filings in 600 ml of tetrahydrofuran under the action of ultrasound (40 kHz), and the product was then reacted with 400 mmol (=122.9 g) of phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride in 700 ml of tetrahydrofuran/heptane=1/6. The Grignard reagent obtained from 82.8 g (400 mmol) of 1-bromonaphthalene was added dropwise to the resulting suspension. The mixture was filtered and the filtrate was concentrated in vacuo to give 175 g of yellow resin having a content of 76% of the above compound 31P-NMR: δ(CDCl103.7 ppm]. Pale yellow crystals of melting point 255° C. crystallized from acetone.
[Compound]
Name
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
Quantity
122.9 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran heptane
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=CC=2)=[CH:4][CH:3]=1.[Mg].[Cl-].[Cl-].C(C1C=C(C(C)(C)C)C=CC=1OP(O)O)(C)(C)C>O1CCCC1.O1CCCC1.CCCCCCC>[Br:14][C:11]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:2][CH:3]=2)[CH:8]=[CH:13][CH:12]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
62.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Name
Quantity
14.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
Quantity
122.9 g
Type
reactant
Smiles
[Cl-].[Cl-].C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OP(O)O
Name
tetrahydrofuran heptane
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 400 mmol
AMOUNT: MASS 82.8 g
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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